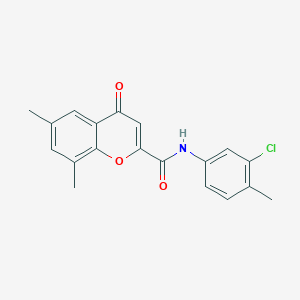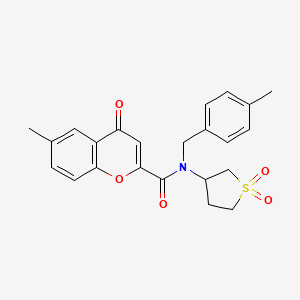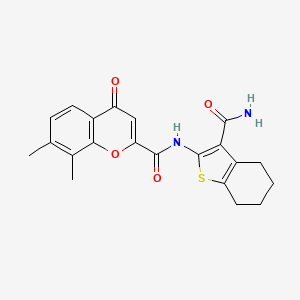![molecular formula C23H23ClN2O4 B11386547 3-[1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11386547.png)
3-[1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating member of the pyrrole family, characterized by its intricate structure
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. One common approach involves Suzuki–Miyaura cross-coupling, a powerful carbon–carbon bond-forming reaction. In this process, an arylboronic acid (or boronate ester) reacts with an aryl halide (usually a bromide or iodide) in the presence of a palladium catalyst. The boron reagent serves as the nucleophilic partner, transferring its aryl group to the palladium center, leading to the desired product .
Reaction Conditions:
The reaction typically occurs under mild conditions, making it amenable to a wide range of functional groups. The choice of boron reagent plays a crucial role in optimizing yield and selectivity. Commonly used boron reagents include arylboronic acids, boronate esters, and organotrifluoroborates.
Industrial Production:
While academic laboratories often employ small-scale synthetic routes, industrial production may involve large-scale processes with optimized conditions. Scale-up considerations, cost, and environmental impact influence the choice of method.
Chemical Reactions Analysis
This compound participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: Substitution reactions at the pyrrole nitrogen or aromatic positions are possible.
Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and substituents. For instance, reduction may yield the corresponding alcohol, while oxidation could lead to a carboxylic acid derivative.
Scientific Research Applications
This compound finds applications in:
Medicine: Its potential as a drug candidate warrants investigation. Researchers explore its interactions with biological targets, pharmacokinetics, and toxicity profiles.
Chemistry: It serves as a building block for more complex molecules.
Industry: Its use in materials science, catalysis, or organic synthesis contributes to diverse applications.
Mechanism of Action
The compound’s effects likely involve interactions with specific molecular targets. Further studies are needed to elucidate its precise mechanism, including pathways and cellular responses.
Comparison with Similar Compounds
Properties
Molecular Formula |
C23H23ClN2O4 |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
3-[1-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-5-(4-methoxyphenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C23H23ClN2O4/c1-15-3-6-17(13-20(15)24)25-22(27)14-26-18(8-12-23(28)29)7-11-21(26)16-4-9-19(30-2)10-5-16/h3-7,9-11,13H,8,12,14H2,1-2H3,(H,25,27)(H,28,29) |
InChI Key |
RZBKGEARSRUNBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=CC=C2C3=CC=C(C=C3)OC)CCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11386464.png)
![2-(Diethylamino)ethyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate](/img/structure/B11386465.png)
![3-ethyl-N-(2-fluorophenyl)-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11386466.png)



![6-ethyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11386487.png)

![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11386495.png)
![2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B11386497.png)
![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B11386507.png)

![{2-[2-(Piperidin-1-yl)ethyl]piperidin-1-yl}(4-propoxyphenyl)methanone](/img/structure/B11386518.png)
![Ethyl 4-amino-2-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B11386529.png)
